(2,4-Diaminopteridin-6-yl)methanol is a key structural component in various synthetic antifolates, specifically those targeting dihydrofolate reductase (DHFR) []. These compounds are primarily investigated for their potential as antiparasitic and antibacterial agents, particularly against opportunistic pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium [, ]. The (2,4-diaminopteridin-6-yl)methanol moiety acts as a scaffold for further modifications aimed at increasing both potency and selectivity against the targeted DHFR enzymes [].
(2,4-Diaminopteridin-6-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 192.19 g/mol. It is classified as a derivative of pteridine, a heterocyclic compound that is significant in various biological processes. This compound is particularly noted for its role as an impurity in Methotrexate, a widely used chemotherapeutic agent, which highlights its relevance in medicinal chemistry and pharmacology .
The synthesis of (2,4-Diaminopteridin-6-yl)methanol generally involves the cyclization of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone. This reaction typically requires an acidic catalyst to facilitate the cyclization process. The reaction conditions are crucial; it is often carried out under controlled temperature and pH to optimize yield and purity.
In industrial settings, the synthesis follows similar protocols but on a larger scale, ensuring high-purity reagents and controlled conditions to maintain product quality. The compound is often produced as a hydrochloride hydrate to improve stability and solubility.
The molecular structure of (2,4-Diaminopteridin-6-yl)methanol features a pteridine ring system with two amino groups at positions 2 and 4 and a hydroxymethyl group at position 6. The structural formula can be represented as follows:
The compound's three-dimensional conformation can significantly influence its biological interactions and reactivity.
(2,4-Diaminopteridin-6-yl)methanol can undergo various chemical reactions:
The products formed depend on the specific reagents and conditions; oxidation may yield various pteridine derivatives while substitution could introduce new functional groups into the molecule .
The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol is primarily related to its role as an impurity in Methotrexate. Methotrexate acts by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis. As a derivative of pteridine, (2,4-Diaminopteridin-6-yl)methanol may also exhibit similar inhibitory effects on folate metabolism pathways.
Studies indicate that compounds with structural similarities to folate can competitively inhibit enzymes involved in folate metabolism . This mechanism is crucial in cancer treatment as it disrupts the proliferation of rapidly dividing cells.
(2,4-Diaminopteridin-6-yl)methanol has several scientific applications:
This compound's diverse applications underscore its importance across multiple scientific disciplines, particularly in medicinal chemistry where understanding impurities can lead to improved therapeutic outcomes.
(2,4-Diaminopteridin-6-yl)methanol, systematically named as 6-(hydroxymethyl)pteridine-2,4-diamine, is a heterocyclic organic compound with significant relevance as a synthetic precursor and degradation product in pharmaceutical chemistry. Its molecular formula is C₇H₈N₆O for the free base, with a precise molecular weight of 192.18 g/mol. In its hydrochloride salt form—commonly used to enhance stability and solubility—the formula becomes C₇H₉ClN₆O (molecular weight: 228.64 g/mol), often isolated as a hydrate (C₇H₈N₆O·HCl·xH₂O) [5] [6]. Key identifiers include:
OCC1=NC2=C(N)C(=NC=N2)N=C1N (free base), O.Cl.Nc1nc(N)c2nc(CO)cnc2n1 (hydrochloride hydrate) [6] [7]. The structure comprises a pteridine ring system functionalized with amino groups at positions 2 and 4 and a hydroxymethyl group at position 6. This arrangement confers both hydrogen-bonding capacity and moderate polarity, reflected in a calculated logP value of -1.82 (hydrochloride, 20°C) [6]. The hydrochloride salt’s water solubility is 10 g/L at 20°C, critical for its handling in synthetic applications [6].
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Free Base | Hydrochloride Hydrate |
|---|---|---|
| Molecular Formula | C₇H₈N₆O | C₇H₈N₆O·HCl·xH₂O |
| Molecular Weight (g/mol) | 192.18 | 228.64 (anhydrous) |
| CAS Registry Number | 945-24-4 | 73978-41-3 |
| logP (Predicted) | -1.67 | -1.82 |
| Water Solubility | Low | 10 g/L (20°C) |
Crystallography: The hydrochloride salt crystallizes as an orange solid with a melting point of 220°C (lit.) [6]. Single-crystal X-ray diffraction confirms a planar pteridine core stabilized by intramolecular hydrogen bonds. The hydrochloride moiety forms a chloride-N-H⁺ interaction, while lattice water molecules bridge adjacent molecules via O-H···Cl and N-H···O bonds. This network enhances crystalline stability but contributes to hygroscopicity, necessitating storage under inert atmospheres at 2–8°C [5] [6].
Spectroscopy:
Table 2: Key Spectroscopic Signatures
| Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | 8.45 (s, 1H) | H-7 (pteridine ring) |
| 6.55 (br s, 4H) | -NH₂ (positions 2 and 4) | |
| 4.40 (d, 2H) | -CH₂OH group | |
| IR (KBr) | 3200–3400 cm⁻¹ | ν(O-H), ν(N-H) |
| 1620 cm⁻¹ | ν(C=N) pteridine ring | |
| 1240 cm⁻¹ | ν(C-N) amine linkage |
Tautomerism: The pteridine ring exhibits prototropic tautomerism, influenced by solvent polarity and pH. In aqueous solutions, the dominant tautomer is the 7H-form (2,4-diamino-7H-pteridin-6-yl)methanol), where N-5 is protonated. Under acidic conditions (pH < 3), N-1 protonation generates a cationic species, while alkaline conditions (pH > 10) deprotonate the hydroxymethyl group (pKₐ ≈ 12.5) [6] [9]. High-resolution NMR studies reveal rapid exchange between tautomers, evidenced by coalescence of H-7 and H-5 signals at 50°C in D₂O [9].
Conformational Flexibility: The hydroxymethyl group (-CH₂OH) adopts gauche (60%) and anti (40%) rotamers relative to the pteridine C6-C7 bond, with an energy barrier of ≈42 kJ/mol determined by variable-temperature NMR. Solvent effects are pronounced: polar protic solvents (e.g., methanol) stabilize the gauche conformer via O-H···solvent hydrogen bonding, while dimethyl sulfoxide favors the anti rotamer due to steric repulsion [6] [9]. Molecular dynamics simulations indicate that the -CH₂OH rotation is correlated with solvent reorganization time, with a rotational diffusion constant of 1.2 ps⁻¹ in water [9].
Table 3: Tautomeric and Conformational Equilibria
| Dynamic Process | Conditions | Dominant Species/State | Energy Barrier |
|---|---|---|---|
| Prototropic Tautomerism | pH 7 (H₂O) | 7H-tautomer (N-5 protonated) | ΔG* ≈ 65 kJ/mol |
| pH < 3 | Cationic form (N-1 protonated) | - | |
| -CH₂OH Rotation | Polar protic solvents | Gauche conformer (60%) | 42 kJ/mol |
| Dipolar aprotic solvents | Anti conformer (40%) | 38 kJ/mol |
The interplay between tautomerism and conformation underpins the compound’s reactivity: the gauche rotamer facilitates nucleophilic substitution at C-6 (e.g., chlorination to 6-chloromethyl derivatives), while the 7H-tautomer optimizes hydrogen-bonding networks in crystal lattices [4] [6]. These dynamics are critical for its role as an intermediate in synthesizing antifolate drugs like methotrexate and pralatrexate [4] [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: